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(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
Overview
Description
(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a benzofuran core with amino, methyl, and methoxy substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .
Scientific Research Applications
(5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications .
Uniqueness
What sets (5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone apart is its unique combination of amino, methyl, and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound (5-amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is a novel synthetic molecule with potential therapeutic applications. This article aims to explore its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties. We will review relevant studies, including molecular docking simulations, in vitro and in vivo experiments, and case studies that highlight its efficacy.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran moiety linked to a dimethoxyphenyl group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit notable anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit tumor cell growth effectively. The mechanism often involves the modulation of key cellular pathways such as apoptosis and cell cycle regulation.
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 4.1 | A549 (Lung) | Inhibition of tubulin polymerization |
Compound B | 5.0 | MDA-MB-231 (Breast) | Induction of apoptosis through Bcl-2 downregulation |
Compound C | 3.4 | HeLa (Cervical) | Cell cycle arrest at G2/M phase |
The above table summarizes findings from various studies indicating that modifications to the benzofuran structure can enhance anticancer activity. For example, the introduction of methoxy groups has been associated with increased potency against cancer cell lines .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, benzofuran derivatives have shown promise as antibacterial and antifungal agents. The mechanism typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of related benzofuran derivatives against various strains of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity
Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
---|---|---|
Compound D | 12 μg/mL | Staphylococcus aureus |
Compound E | 15 μg/mL | Escherichia coli |
Molecular Docking Studies
Molecular docking studies provide insight into how this compound interacts with target proteins. For instance, docking simulations suggest that this compound can effectively bind to the active sites of various enzymes involved in cancer progression and bacterial metabolism.
Binding Affinity
The binding affinity is crucial for determining the efficacy of drug candidates. The calculated binding energies for this compound suggest strong interactions with target proteins, which may correlate with its observed biological activities.
Properties
IUPAC Name |
(5-amino-3-methyl-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-10-13-8-11(19)4-6-16(13)23-18(10)17(20)14-9-12(21-2)5-7-15(14)22-3/h4-9H,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVFCWFIRPBBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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